Superior 4E-BP1 Phosphorylation Inhibition vs. TOR-KIs
RMC-4627 inhibits 4E-BP1 phosphorylation at significantly lower concentrations than mTOR kinase inhibitors (TOR-KIs). This establishes RMC-4627 as a more potent agent for suppressing the mTORC1/4E-BP1 axis [1].
| Evidence Dimension | Potency for inhibiting 4E-BP1 phosphorylation |
|---|---|
| Target Compound Data | Inhibits 4E-BP1 phosphorylation at lower concentrations than TOR-KIs (exact IC50 values not numerically specified, but the comparative potency is clearly established) |
| Comparator Or Baseline | TOR-KIs (mTOR kinase inhibitors) |
| Quantified Difference | Potency advantage (quantitatively unspecified but directionally clear in the source) |
| Conditions | B-ALL cell lines |
Why This Matters
This data ensures procurement of a compound with validated superior potency against the intended target axis, reducing the risk of experimental failure due to insufficient target engagement.
- [1] Lee, B. J., Mallya, S., Dinglasan, N., Fung, A., Nguyen, T., Herzog, L., Thao, J., Lorenzana, E. G., Wildes, D., Singh, M., Smith, J. A. M., & Fruman, D. A. (2021). Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia. Frontiers in Oncology, 11, 673213. https://doi.org/10.3389/fonc.2021.673213 View Source
